molecular formula C8H11ClFNO B13829860 3-(1-Aminoethyl)-5-fluorophenol hydrochloride

3-(1-Aminoethyl)-5-fluorophenol hydrochloride

Cat. No.: B13829860
M. Wt: 191.63 g/mol
InChI Key: RALKGNODLJQDMD-UHFFFAOYSA-N
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Description

®-3-(1-Aminoethyl)-5-fluorophenol hydrochloride is a chiral compound with significant applications in various fields, including medicinal chemistry and organic synthesis. This compound is characterized by the presence of an aminoethyl group and a fluorine atom on a phenol ring, making it a valuable building block for the synthesis of pharmaceuticals and other biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-(1-Aminoethyl)-5-fluorophenol hydrochloride typically involves the asymmetric synthesis of α-chiral primary amines. One common method is the direct catalytic asymmetric synthesis, which employs biomimetic chemocatalysis inspired by enzymatic transaminations . This method is appealing due to its straightforward approach and high efficiency in producing enantiopure primary amines.

Industrial Production Methods

In industrial settings, the production of ®-3-(1-Aminoethyl)-5-fluorophenol hydrochloride may involve large-scale catalytic processes that ensure high yield and purity. The use of copper-catalyzed aminochlorination of maleimides has been demonstrated as an efficient method for producing amine hydrochloride salts . This method is scalable and suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

®-3-(1-Aminoethyl)-5-fluorophenol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The phenol group allows for electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like alkyl halides for substitution reactions. The conditions for these reactions typically involve controlled temperatures and specific solvents to ensure high selectivity and yield.

Major Products

The major products formed from these reactions include various substituted phenols, quinones, and amines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

®-3-(1-Aminoethyl)-5-fluorophenol hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of ®-3-(1-Aminoethyl)-5-fluorophenol hydrochloride involves its interaction with specific molecular targets and pathways. The compound acts as a chiral ligand, influencing the activity of enzymes and receptors. Its fluorine atom enhances its binding affinity and selectivity towards target molecules, making it effective in various biochemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-3-(1-Aminoethyl)-5-fluorophenol hydrochloride is unique due to its specific substitution pattern on the phenol ring, which imparts distinct chemical and biological properties. The presence of the fluorine atom enhances its stability and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C8H11ClFNO

Molecular Weight

191.63 g/mol

IUPAC Name

3-(1-aminoethyl)-5-fluorophenol;hydrochloride

InChI

InChI=1S/C8H10FNO.ClH/c1-5(10)6-2-7(9)4-8(11)3-6;/h2-5,11H,10H2,1H3;1H

InChI Key

RALKGNODLJQDMD-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=CC(=C1)F)O)N.Cl

Origin of Product

United States

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